molecular formula C6H14OS2 B1332071 1,3-Bis(methylthio)-2-methoxypropane CAS No. 31805-84-2

1,3-Bis(methylthio)-2-methoxypropane

Cat. No.: B1332071
CAS No.: 31805-84-2
M. Wt: 166.3 g/mol
InChI Key: MOISORXUYSHXRU-UHFFFAOYSA-N
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Description

1,3-Bis(methylthio)-2-methoxypropane is an organic compound with the molecular formula C6H14OS2 It is a colorless liquid with a pungent sulfurous odor

Scientific Research Applications

1,3-Bis(methylthio)-2-methoxypropane has several applications in scientific research:

Safety and Hazards

2-Methoxy-1,3-bis(methylthio)propane is not intended for human or veterinary use. It is highly flammable, irritant for eyes and toxic to aquatic life with long-lasting effects . It should be carefully handled and stored to preserve human health and the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(methylthio)-2-methoxypropane can be synthesized through the reaction of 2-methoxypropane-1,3-diol with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

On an industrial scale, the production of this compound involves the reaction of 2-methoxypropane-1,3-diol with methylthiol under controlled conditions. The reaction is carried out in a solvent such as ethanol or acetone, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methylthio)-2-methoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,3-Bis(methylthio)-2-methoxypropane involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of different products that may interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-methoxy-1,3-bis(methylsulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS2/c1-7-6(4-8-2)5-9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOISORXUYSHXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSC)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185685
Record name 2-Methoxy-1,3-bis(methylthio)propane
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URL https://comptox.epa.gov/dashboard/DTXSID60185685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31805-84-2
Record name 2-Methoxy-1,3-bis(methylthio)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31805-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-1,3-bis(methylthio)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031805842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-1,3-bis(methylthio)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-1,3-bis(methylthio)propane
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